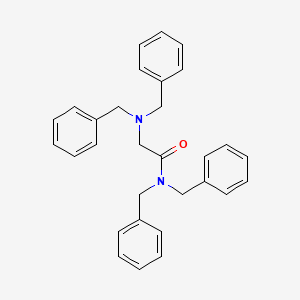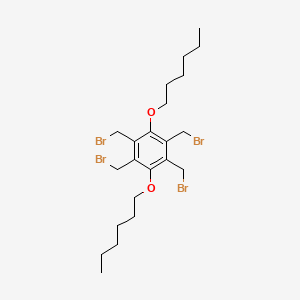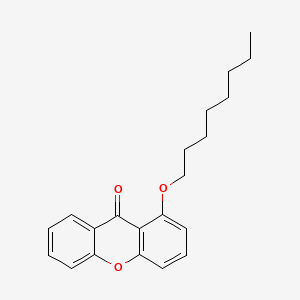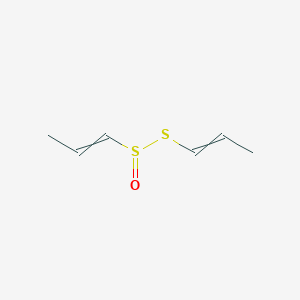![molecular formula C21H24BrN3O B14289400 4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile CAS No. 114043-50-4](/img/structure/B14289400.png)
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile is an organic compound that features a diazenyl group (N=N) linking two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile typically involves a multi-step process:
Formation of the diazenyl linkage: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the bromooctyl group: The bromooctyl group can be introduced via nucleophilic substitution reactions, where an appropriate bromooctyl halide reacts with a phenolic compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The bromooctyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Compounds where the bromine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets through its diazenyl and bromooctyl groups. The diazenyl group can participate in electron transfer reactions, while the bromooctyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]benzonitrile
- 4-[(E)-{4-[(4-Bromobutyl)oxy]phenyl}diazenyl]benzonitrile
Uniqueness
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile is unique due to the length of its bromooctyl chain, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds with shorter or different alkyl chains.
Propiedades
Número CAS |
114043-50-4 |
|---|---|
Fórmula molecular |
C21H24BrN3O |
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
4-[[4-(8-bromooctoxy)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C21H24BrN3O/c22-15-5-3-1-2-4-6-16-26-21-13-11-20(12-14-21)25-24-19-9-7-18(17-23)8-10-19/h7-14H,1-6,15-16H2 |
Clave InChI |
CUMOCBXDPYETKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)


![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)


![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)


